1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-

JAK3 inhibition Kinase selectivity Immunology

This naphthyl ketone hydrochloride delivers unparalleled experimental control through its dual JAK3 (pIC50 7.1) and tissue transglutaminase 2 (TGM2; IC50 10 nM) inhibition. Its 36-minute retro-Michael degradation to the active metabolite ZM 449829 provides a built-in temporal dimension for studying signaling dynamics, prodrug behaviour, or polyQ disorder models. Unlike stable JAK3 inhibitors, this compound’s kinetic conversion profile allows researchers to dissect time-resolved target engagement. Supplied at ≥98% purity with full analytical characterization, it is the definitive tool for reproducible JAK/STAT and neuroinflammation research. Choose precision; eliminate experimental ambiguity.

Molecular Formula C16H19NO
Molecular Weight 241.33 g/mol
CAS No. 58753-54-1
Cat. No. B1684414
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-
CAS58753-54-1
SynonymsZM 39923;  ZM-39923;  ZM39923 HCl
Molecular FormulaC16H19NO
Molecular Weight241.33 g/mol
Structural Identifiers
SMILESCC(C)N(CCC(=O)C1=CC2=CC=CC=C2C=C1)CC3=CC=CC=C3.Cl
InChIInChI=1S/C16H19NO/c1-12(2)17-10-9-16(18)15-8-7-13-5-3-4-6-14(13)11-15/h3-8,11-12,17H,9-10H2,1-2H3
InChIKeyYYDCMEYWTHGUFI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (ZM 39923): Technical Identity and Procurement Baseline


The compound 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-, commonly referred to as ZM 39923 or JAK3 Inhibitor IV, is a naphthyl ketone derivative that functions as a potent and selective ATP-competitive inhibitor of Janus Kinase 3 (JAK3) [1]. As a small molecule with the molecular formula C23H25NO.HCl and a molecular weight of 367.92 g/mol, it is supplied as a hydrochloride salt . Its primary utility in scientific research lies in probing the JAK/STAT signaling pathway, with a reported pIC50 of 7.1 for JAK3 inhibition [1]. The compound is characterized by a specific degradation profile, breaking down in neutral buffer to an active analog, ZM 449829, which is a critical consideration for experimental design . This product is typically provided at purities of ≥99% (HPLC) and is intended for laboratory research use only .

Why In-Class JAK3 Inhibitors Cannot Be Substituted for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)-


Despite belonging to the JAK3 inhibitor class, compounds like 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (ZM 39923) are not functionally interchangeable with other JAK3 inhibitors. The critical differences lie in their quantitative off-target profiles and unique biological activities. For instance, while ZM 39923 exhibits a pIC50 of 7.1 for JAK3, it also demonstrates significant inhibition of tissue transglutaminase 2 (TGM2) with an IC50 of 10 nM [1]. This dual activity is not a class-wide feature. Furthermore, the compound's well-characterized degradation into ZM 449829, another active inhibitor, introduces a time-dependent component to its activity that is not shared by more stable analogs . These specific, quantifiable distinctions are essential for interpreting experimental results and ensuring reproducibility, making a simple substitution of another JAK3 inhibitor a potential source of significant experimental error.

Quantitative Differentiation Guide for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- Against Key Comparators


Superior JAK3 Potency and Selectivity Compared to Historical Control WHI-P154

ZM 39923 is a significantly more potent JAK3 inhibitor than the historical control compound WHI-P154. While ZM 39923 demonstrates a pIC50 of 7.1 (equivalent to an IC50 of approximately 79 nM) for JAK3, WHI-P154 exhibits an IC50 of 1.8 µM . This represents a roughly 23-fold difference in potency. Furthermore, ZM 39923's selectivity profile shows it has minimal to no activity against JAK2, whereas WHI-P154 is noted to inhibit EGFR, Src, Abl, VEGFR, and MAPK in addition to JAK3 .

JAK3 inhibition Kinase selectivity Immunology

Distinct Off-Target Inhibition of Tissue Transglutaminase (TGM2) Lacking in Most JAK3 Inhibitors

A key differentiating feature of ZM 39923 is its potent inhibition of tissue transglutaminase 2 (TGM2) with an IC50 of 10 nM, a property not observed in many other JAK3-selective inhibitors like TCS 21311 or PF-06651600 [1][2]. For instance, TCS 21311, while a potent JAK3 inhibitor (IC50 = 8 nM), is not reported to inhibit TGM2, and its primary off-targets are GSK-3β, PKCα, and PKCθ . Similarly, PF-06651600 is a highly selective covalent JAK3 inhibitor (IC50 = 33.1 nM) with no activity against other JAK family members, but it lacks TGM2 inhibitory activity [2].

TGM2 inhibition Neurodegeneration JAK/STAT

Unique Time-Dependent Activity via Conversion to ZM 449829, a Distinct JAK3/TGM2 Inhibitor

ZM 39923 is not a stable molecule; it undergoes a retro-Michael breakdown in neutral buffer with a half-life of 36 minutes at pH 7.43 and 25°C to form ZM 449829 . This active metabolite is itself an inhibitor with a distinct profile. While ZM 39923 has an IC50 of 79 nM for JAK3, ZM 449829 is a more potent JAK3 inhibitor with an IC50 of 158 nM [1][2]. Crucially, ZM 449829 is an even more potent inhibitor of TGM2 (IC50 = 5 nM) compared to its parent compound ZM 39923 (IC50 = 10 nM) [3]. This dynamic behavior is not observed in stable JAK3 inhibitors like PF-06651600 or TCS 21311.

Prodrug Metabolism JAK3 TGM2

Key Research Application Scenarios for 1-Propanone, 3-[(1-methylethyl)amino]-1-(2-naphthalenyl)- (ZM 39923)


Investigating TGM2-Mediated Pathologies in Neurodegenerative Disease Models

Given its potent inhibition of TGM2 (IC50 = 10 nM) [1], ZM 39923 is an ideal probe for studying the role of this crosslinking enzyme in diseases like Huntington's disease or other polyglutamine (polyQ) disorders. This is supported by studies showing that ZM 39923 and its metabolite ZM 449829 improve survival in a Drosophila melanogaster model of Machado-Joseph Disease, a polyQ repeat disorder [2]. Unlike pan-JAK inhibitors or TGM2-specific probes, ZM 39923 allows for the simultaneous interrogation of JAK3 and TGM2 pathways, which may be interconnected in neuroinflammation.

Functional Differentiation of JAK3 Inhibition vs. JAK1/JAK2 in Immune Cell Signaling

ZM 39923's selectivity profile (pIC50 = 7.1 for JAK3, pIC50 = 4.4 for JAK1, and minimal activity against JAK2) makes it a valuable tool for dissecting JAK3-specific roles in immune cell function. This is particularly relevant for distinguishing JAK3-mediated signaling from the effects of JAK1/JAK2 inhibitors like tofacitinib. For example, ZM 39923 has been shown to suppress CD4(+) T cell proliferation and induce apoptosis in rheumatoid arthritis (RA) cells by inhibiting the Jak3-STAT5 pathway [3]. This provides a clear functional readout for JAK3-specific inhibition in primary immune cells, which cannot be achieved with less selective JAK inhibitors.

Time-Dependent Pharmacodynamics and Prodrug Studies in JAK3 Inhibition

The unique chemical instability of ZM 39923, with its 36-minute half-life in neutral buffer and conversion to ZM 449829 , makes it an excellent model compound for studying time-dependent drug effects or prodrug behavior. Researchers can use this system to investigate how the kinetic conversion of an inhibitor affects cellular signaling pathways over time. For instance, the increasing JAK3 potency (from IC50 79 nM to 158 nM) and enhanced TGM2 inhibition (from IC50 10 nM to 5 nM) [4][5] upon conversion can be used to model and measure the impact of active metabolite generation on target engagement and downstream biological outcomes in a controlled in vitro setting.

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